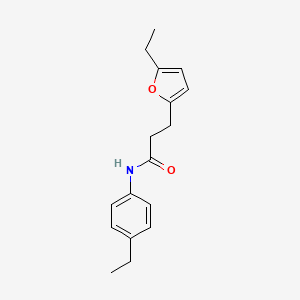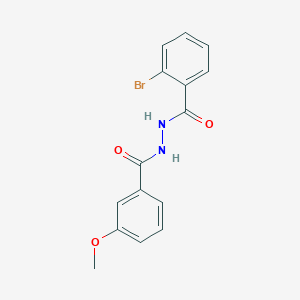
3-(5-ethyl-2-furyl)-N-(4-ethylphenyl)propanamide
Overview
Description
3-(5-ethyl-2-furyl)-N-(4-ethylphenyl)propanamide, also known as EFEP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. EFEP belongs to the class of amides and is structurally related to ibuprofen.
Mechanism of Action
The exact mechanism of action of 3-(5-ethyl-2-furyl)-N-(4-ethylphenyl)propanamide is not fully understood. However, it has been suggested that 3-(5-ethyl-2-furyl)-N-(4-ethylphenyl)propanamide may exert its therapeutic effects through the modulation of the immune response and the inhibition of pro-inflammatory cytokines. 3-(5-ethyl-2-furyl)-N-(4-ethylphenyl)propanamide has also been shown to enhance the activity of antioxidant enzymes and reduce oxidative stress.
Biochemical and Physiological Effects:
3-(5-ethyl-2-furyl)-N-(4-ethylphenyl)propanamide has been shown to reduce inflammation and pain in preclinical models of arthritis and neuropathic pain. 3-(5-ethyl-2-furyl)-N-(4-ethylphenyl)propanamide has also been shown to protect against neuronal damage in models of Alzheimer's disease and traumatic brain injury. Additionally, 3-(5-ethyl-2-furyl)-N-(4-ethylphenyl)propanamide has been shown to have a favorable safety profile in preclinical studies.
Advantages and Limitations for Lab Experiments
One advantage of 3-(5-ethyl-2-furyl)-N-(4-ethylphenyl)propanamide is its potential as a therapeutic agent for various inflammatory and neurodegenerative disorders. However, 3-(5-ethyl-2-furyl)-N-(4-ethylphenyl)propanamide's mechanism of action and efficacy in humans is not fully understood, and further research is needed. Additionally, the synthesis of 3-(5-ethyl-2-furyl)-N-(4-ethylphenyl)propanamide is complex and requires multiple steps, which may limit its availability for research purposes.
Future Directions
Future research on 3-(5-ethyl-2-furyl)-N-(4-ethylphenyl)propanamide could focus on elucidating its mechanism of action and identifying potential therapeutic targets. Studies could also investigate the efficacy of 3-(5-ethyl-2-furyl)-N-(4-ethylphenyl)propanamide in human clinical trials for various inflammatory and neurodegenerative disorders. Additionally, research could explore the potential of 3-(5-ethyl-2-furyl)-N-(4-ethylphenyl)propanamide as a drug delivery system or as a scaffold for the development of new therapeutic compounds.
Synthesis Methods
3-(5-ethyl-2-furyl)-N-(4-ethylphenyl)propanamide can be synthesized through a multi-step process involving the reaction of 4-ethylphenylamine with furfural to form 5-ethyl-2-furylamine. This intermediate is then reacted with propanoyl chloride to yield 3-(5-ethyl-2-furyl)-N-(4-ethylphenyl)propanamide.
Scientific Research Applications
3-(5-ethyl-2-furyl)-N-(4-ethylphenyl)propanamide has been studied for its potential therapeutic properties in various fields of research. It has been shown to possess anti-inflammatory, analgesic, and neuroprotective effects in preclinical studies. 3-(5-ethyl-2-furyl)-N-(4-ethylphenyl)propanamide has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
3-(5-ethylfuran-2-yl)-N-(4-ethylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-3-13-5-7-14(8-6-13)18-17(19)12-11-16-10-9-15(4-2)20-16/h5-10H,3-4,11-12H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIFLQRJORQCQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001328655 | |
| Record name | 3-(5-ethylfuran-2-yl)-N-(4-ethylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001328655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196951 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
708996-06-9 | |
| Record name | 3-(5-ethylfuran-2-yl)-N-(4-ethylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001328655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5830890.png)
![ethyl 4-[(3-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5830894.png)

![mesityl[4-(4-morpholinylcarbonyl)phenyl]methanone](/img/structure/B5830909.png)


![2-[(4-methylbenzoyl)amino]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B5830933.png)
![3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5830934.png)
![3-{[(2-methyl-3-nitrophenyl)amino]carbonyl}phenyl acetate](/img/structure/B5830939.png)


![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-thiophenecarboxamide](/img/structure/B5830959.png)
![methyl 4-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B5830972.png)
![N-(2-methoxybenzyl)-4-{[(4-methoxyphenyl)(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B5830978.png)